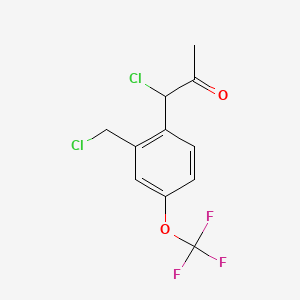
1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one is a synthetic organic compound characterized by the presence of chlorine, trifluoromethoxy, and chloromethyl groups attached to a phenyl ring
準備方法
The synthesis of 1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that contains a trifluoromethoxy group.
Chloromethylation: The aromatic compound undergoes chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Halogenation: The intermediate product is then subjected to halogenation to introduce the chlorine atom at the desired position.
Ketone Formation: Finally, the compound undergoes a Friedel-Crafts acylation reaction to form the ketone group, resulting in the target compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions.
科学的研究の応用
1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of electron-withdrawing groups (chlorine and trifluoromethoxy) and the electrophilic nature of the ketone group. These features enable the compound to participate in various chemical reactions and interact with biological molecules, potentially affecting cellular processes and pathways.
類似化合物との比較
1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one: Similar structure but with different substitution patterns on the phenyl ring.
1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethoxy)phenyl)propan-2-one: Contains a difluoromethyl group instead of a chloromethyl group.
1-Chloro-1-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one: Contains a trifluoromethylthio group instead of a trifluoromethoxy group.
特性
分子式 |
C11H9Cl2F3O2 |
|---|---|
分子量 |
301.09 g/mol |
IUPAC名 |
1-chloro-1-[2-(chloromethyl)-4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9Cl2F3O2/c1-6(17)10(13)9-3-2-8(4-7(9)5-12)18-11(14,15)16/h2-4,10H,5H2,1H3 |
InChIキー |
HFTFHCUFWCUJMY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C=C(C=C1)OC(F)(F)F)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















